Regulatory Identity: Defined as Torasemide Impurity 20 vs. Positional Isomer Impurity 19
4-Chloropyridine-2-sulfonamide is explicitly designated as Torasemide Impurity 20, distinguishing it from its positional isomer, 4-chloropyridine-3-sulfonamide, which is classified as Torasemide Impurity 19 . This regulatory differentiation is critical for analytical method validation and ANDA/DMF submissions, where the two isomers cannot be used interchangeably as reference standards .
| Evidence Dimension | Regulatory classification as a pharmaceutical impurity |
|---|---|
| Target Compound Data | Designated Torasemide Impurity 20 |
| Comparator Or Baseline | 4-Chloropyridine-3-sulfonamide (Torasemide Impurity 19) |
| Quantified Difference | Qualitative: Different chromatographic retention time and MS/MS fragmentation pattern |
| Conditions | Regulatory definition; analytical method context |
Why This Matters
Ensures correct identification and quantification of this specific impurity during torasemide drug substance and product release testing, preventing regulatory citation for incorrect reference standard usage.
